1-Propene, 1,3,3-trimethoxy-

Übersicht

Beschreibung

The compound "1-Propene, 1,3,3-trimethoxy-" does not appear to be directly discussed in the provided papers. However, there are several related compounds and chemical functionalities that can be inferred to provide insight into the compound of interest. For instance, 1,2,3-Trimethoxypropane (1,2,3-TMP) is a trimethyl ether of glycerol and is structurally similar to the compound of interest, suggesting that "1-Propene, 1,3,3-trimethoxy-" could also be derived from glycerol or similar triglycerides .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For example, 3-bromo-2-trimethylsilyl-1-propene reacts with electrophiles to give functionalized vinylsilanes, which could be analogous to the synthesis of "1-Propene, 1,3,3-trimethoxy-" by reacting with suitable electrophiles . Additionally, the synthesis of complex molecules like (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one involves the reaction of dichloroacetophenone with trimethoxybenzaldehyde, indicating that the trimethoxy groups in "1-Propene, 1,3,3-trimethoxy-" could be introduced through similar electrophilic aromatic substitution reactions .

Molecular Structure Analysis

The molecular structure of compounds similar to "1-Propene, 1,3,3-trimethoxy-" can be determined using various spectroscopic methods. For instance, the structure of (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one was confirmed by IR and X-ray diffraction studies . Such techniques could be applied to "1-Propene, 1,3,3-trimethoxy-" to deduce its molecular geometry, bond lengths, and angles.

Chemical Reactions Analysis

The reactivity of compounds containing trimethoxy groups and propene units can be quite diverse. For example, 1,3-bis(trimethylsilyl)propene reacts with carbonyl compounds to produce silylated dienes . This suggests that "1-Propene, 1,3,3-trimethoxy-" could also participate in reactions with carbonyl compounds, potentially leading to a variety of organic transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "1-Propene, 1,3,3-trimethoxy-" are not directly reported, we can infer from related compounds that it may have solvent properties similar to 1,2,3-TMP, which is used for CO2 absorption . The solubility, density, viscosity, and vapor pressure of "1-Propene, 1,3,3-trimethoxy-" could be characterized using similar methods as those described for 1,2,3-TMP.

Wissenschaftliche Forschungsanwendungen

Liquid-Liquid Separation Membranes

Poly[(1-trimethylsilyl)-1-propyne]-based membranes have been studied for their application in liquid-liquid separation, particularly in the pervaporation recovery of organic products from fermentation broths. These membranes exhibit good chemical resistance and have shown potential in nanofiltration separation of organics, making them relevant for bioethanol and biobutanol preparation (Volkov, Volkov, & Khotimskiǐ, 2009).

Anticorrosive Coatings for Carbon Steel

Epoxy polymers and their composites, including triglycidyl ether tribisphenol A of ethylene (TGETBAE) and others, have been developed as potential anticorrosive coatings for carbon steel in marine environments. The coatings, formulated with natural phosphate and cured by methylene dianiline, offer enhanced thermal setting composites films, demonstrating significant advancements in protective materials (Hsissou, 2021).

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamides (BTAs) have emerged as versatile building blocks in supramolecular chemistry, finding applications in nanotechnology, polymer processing, and biomedical fields. Their ability to self-assemble into nanometer-sized structures stabilized by hydrogen bonding highlights their utility in creating advanced materials (Cantekin, de Greef, & Palmans, 2012).

Ethylene Dimerization and Alphabutol Optimization

Research on Butene-1 production, especially through ethylene dimerization using Alphabutol technology, has highlighted operational challenges and the need for improved selectivity and efficiency in the process. This area remains ripe for further investigation to enhance the production efficiency of high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE) (Alenezi, Manan, & Zaidel, 2019).

Biomedical Polymer Design

The design and synthesis of polymers combining trimethylene carbonate (TMC) units with ethylene glycol (EG) units have shown promise in biomedical applications. These polymers have potential in creating nanostructures for use in biomedical materials, showcasing the importance of monomer design and polymer reactions in medical material science (Ajiro, Haramiishi, Chanthaset, & Akashi, 2016).

Wirkmechanismus

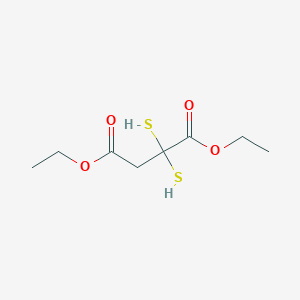

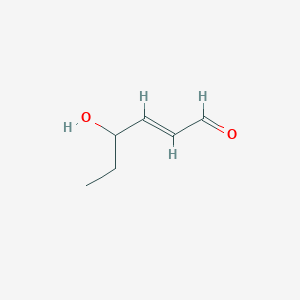

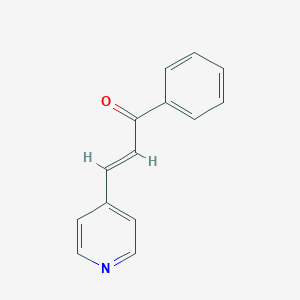

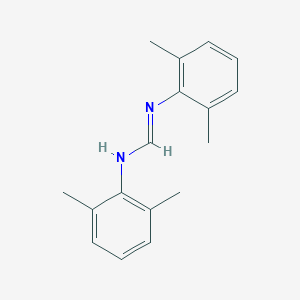

1,3,3-Trimethoxypropene, also known as 1-Propene, 1,3,3-trimethoxy-, is a chemical compound with the molecular formula C6H12O3 . Its mechanism of action involves several aspects, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action.

Eigenschaften

IUPAC Name |

(E)-1,3,3-trimethoxyprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-7-5-4-6(8-2)9-3/h4-6H,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGVSIZVWGGQMPY-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=CC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C/C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17576-35-1 | |

| Record name | 1-Propene, 1,3,3-trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,3-trimethoxypropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Methylthio)methyl]piperidine](/img/structure/B101371.png)

![3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B101380.png)